Ethyl erucate

Description

Properties

IUPAC Name |

ethyl (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZQLUSOXHIVKL-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317743 | |

| Record name | Ethyl erucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37910-77-3 | |

| Record name | Ethyl erucate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37910-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl erucate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl erucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-docos-13-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ERUCATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5A8YB1V2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl erucate chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of Ethyl Erucate

Introduction

This compound, the ethyl ester of erucic acid, is a long-chain fatty acid ester with significant utility across various scientific and industrial domains.[1][2][3] Formally known by its IUPAC name ethyl (Z)-docos-13-enoate, this compound is derived from the formal condensation of erucic acid's carboxy group with the hydroxy group of ethanol.[2][4] Erucic acid itself is a monounsaturated omega-9 fatty acid predominantly found in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard.[5][6]

For researchers, scientists, and drug development professionals, this compound presents a molecule of interest due to its distinct physicochemical properties. Its long hydrocarbon chain imparts excellent emollient, lubricating, and skin-conditioning characteristics, making it a valuable ingredient in cosmetics and personal care products.[1] Furthermore, its potential applications are being explored in drug delivery systems to enhance the solubility and bioavailability of certain medications, as a flavoring agent in the food industry, and as a reagent in specialized organic synthesis.[1] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, methodologies for its analysis, and its key applications, grounded in authoritative data to support advanced research and development.

Section 1: Chemical Identity and Structure

The foundational step in understanding any chemical compound is to establish its precise identity through standardized nomenclature and structural representation.

Key Identifiers:

-

IUPAC Name: ethyl (Z)-docos-13-enoate[4]

-

Synonyms: Erucic acid ethyl ester, Ethyl (13Z)-docosenoate, cis-13-Docosenoic acid ethyl ester[1][7][8]

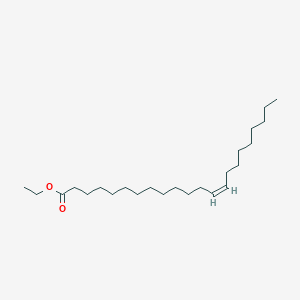

The structure of this compound is characterized by a 22-carbon acyl chain inherited from erucic acid, featuring a single cis-double bond between the 13th and 14th carbon atoms. This is attached to an ethyl group via an ester linkage.

Caption: 2D Chemical Structure of this compound.

Section 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems and are crucial for formulation, synthesis, and analytical development. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 366.62 - 366.63 g/mol | [1][4][8][9] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1][7] |

| Physical State | Liquid at 20°C | [7][10] |

| Boiling Point | 232 - 234 °C at 8.5 mmHg 229 - 230 °C | [1][2][8][11] |

| Melting Point | 34 °C | [2][3][11] |

| Density | 0.87 g/cm³ or g/mL | [1][7][10] |

| Refractive Index | 1.450 - 1.457 | [1][2][7][8] |

| Solubility | Insoluble in water[12]; Soluble in organic solvents like ethanol.[13] | [12][13] |

| Flash Point | 82.9 - 83 °C | [2][7] |

| Purity (Typical) | ≥ 95% (by GC) | [1][7] |

The long, 24-carbon structure of this compound is central to its physical properties. Its high molecular weight results in a high boiling point and a waxy solid consistency at lower temperatures, melting to a liquid around 34°C.[2][3][11] The predominantly nonpolar alkyl chain makes it insoluble in water but highly soluble in nonpolar organic solvents, a key characteristic for its use in oleochemical formulations and as a non-aqueous vehicle.[12][13]

Section 3: Synthesis and Chemical Reactivity

Synthesis: this compound is synthesized through the Fischer esterification of its parent molecules, erucic acid and ethanol. This acid-catalyzed reaction involves the nucleophilic attack of ethanol on the protonated carboxyl group of erucic acid, followed by the elimination of water to form the ester.

Caption: Fischer Esterification workflow for this compound synthesis.

Chemical Reactivity: As an ester, this compound undergoes characteristic reactions:

-

Hydrolysis: In the presence of an acid or base catalyst, it can be hydrolyzed back to erucic acid and ethanol.[3]

-

Transesterification: It can react with another alcohol in the presence of a catalyst to form a different ester, a reaction fundamental to biodiesel production.[3]

Section 4: Analytical Methodologies - Purity by Gas Chromatography (GC)

To ensure the quality and identity of this compound, a robust analytical method is required. Gas chromatography with flame ionization detection (GC-FID) is the standard for analyzing fatty acid esters due to their volatility at elevated temperatures.

Principle: This protocol provides a self-validating system for determining the purity of an this compound sample. The choice of a polar capillary column is critical; it separates fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs) based on both chain length and degree of unsaturation. Temperature programming is essential to elute a high-boiling-point compound like this compound in a reasonable time with sharp, symmetrical peaks.

Experimental Protocol:

-

Standard and Sample Preparation: a. Stock Standard (10 mg/mL): Accurately weigh ~100 mg of certified this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane. b. Sample Preparation (10 mg/mL): Prepare the sample identically to the standard. c. System Suitability: Prepare a solution containing both this compound and a related ester (e.g., ethyl oleate) to verify chromatographic resolution.

-

Instrumentation and Conditions:

-

Instrument: Gas Chromatograph with FID (GC-FID).

-

Column: Polar capillary column (e.g., DB-23, SP-2380, or similar; 30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: These cyanopropyl-based phases provide excellent selectivity for cis/trans isomers and separation by degree of unsaturation.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1.0 mL/min.

-

Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C. Rationale: A high split ratio prevents column overloading and ensures sharp peaks.

-

Oven Program:

-

Initial Temperature: 150°C, hold for 1 minute.

-

Ramp: 10°C/min to 240°C.

-

Hold: Hold at 240°C for 10 minutes. Rationale: The temperature ramp allows for the separation of any lower-boiling impurities before eluting the high-boiling this compound.

-

-

Detector: FID at 260°C.

-

-

Analysis Sequence: a. Inject a solvent blank (hexane) to ensure no system contamination. b. Perform five replicate injections of the stock standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0% for the system to be considered precise. c. Inject the system suitability solution to confirm resolution between this compound and any adjacent peaks. d. Inject the sample solution in duplicate.

-

Data Analysis: a. Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor in the FID. b. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Section 5: Applications in Research and Development

The unique properties of this compound make it a versatile compound for various applications:

-

Cosmetics and Personal Care: It is primarily used as an emollient and skin-conditioning agent in formulations like creams and lotions, providing a smooth, non-greasy feel and improving moisture retention.[1]

-

Pharmaceuticals: Researchers are exploring its use in drug delivery systems, where its lipophilic nature can help improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

-

Food Industry: It serves as a food additive and flavoring agent, leveraging its stability and non-toxic profile to enhance the sensory attributes of food products.[1]

-

Organic Synthesis: In a laboratory setting, it is used as a reagent or starting material for the synthesis of other complex organic molecules.[1]

-

Sustainable Materials: It is being investigated as a potential bio-based component in the development of biodegradable plastics and lubricants.[1]

Section 6: Safety and Handling

According to available safety data sheets, this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[14] It does not require hazard pictograms or specific hazard statements.[14] However, standard laboratory best practices should always be followed.

-

Handling: Use in a well-ventilated area. Take precautionary measures against static discharge.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

Storage: Store in a cool, dark place is recommended.[7] Some suppliers suggest storage at temperatures from 0-8°C to -20°C.[1][2][8] It may be sensitive to air, so storing under an inert gas is advisable for long-term stability.[7][10]

-

Disposal: Dispose of in accordance with local and national regulations.[14]

Conclusion

This compound is a well-characterized long-chain fatty acid ester with a valuable profile of physicochemical properties. Its high molecular weight, lipophilicity, and low toxicity make it a highly functional ingredient in cosmetics, a point of interest for pharmaceutical formulations, and a useful synthon in chemical research. A thorough understanding of its properties, as detailed in this guide, is essential for scientists and researchers aiming to leverage this versatile molecule in product development and scientific discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

CPAchem Ltd. (2024). Safety data sheet - Erucic acid. Retrieved from [Link]

-

PubChem. (n.d.). Erucic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

USP. (n.d.). Ethyl Oleate. Retrieved from [Link]

-

Wikipedia. (n.d.). Erucic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Erucic acid (HMDB0002068). Retrieved from [Link]

-

Ataman Kimya. (n.d.). ERUCIC ACID. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. Buy this compound | 37910-77-3 [smolecule.com]

- 4. This compound | C24H46O2 | CID 5364508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Erucic acid - Wikipedia [en.wikipedia.org]

- 6. atamankimya.com [atamankimya.com]

- 7. This compound | 37910-77-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. ERUCIC ACID ETHYL ESTER | 37910-77-3 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. labproinc.com [labproinc.com]

- 11. echemi.com [echemi.com]

- 12. bg.cpachem.com [bg.cpachem.com]

- 13. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Biological Activity and Mechanisms of Ethyl Erucate

Abstract

Ethyl erucate, the ethyl ester of the long-chain monounsaturated omega-9 fatty acid erucic acid, is a molecule of growing interest across various scientific disciplines. While its applications in the cosmetic and food industries as an emollient and flavoring agent are well-established, its biological activities and underlying molecular mechanisms are less understood and are the subject of ongoing research.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, drawing upon direct studies and pertinent research on its parent compound, erucic acid, and other related long-chain fatty acid ethyl esters. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its potential therapeutic applications and guiding future research endeavors.

Introduction: The Chemical and Biological Landscape of this compound

This compound (ethyl (Z)-docos-13-enoate) is a fatty acid ethyl ester (FAEE) with the chemical formula C24H46O2.[4][5] Its structure is characterized by a 22-carbon chain with a single cis-double bond at the omega-9 position, esterified with ethanol.[4] This long, unsaturated hydrocarbon tail imparts specific physicochemical properties, such as high lipid solubility, which influences its biological interactions and applications.[1]

While direct research on this compound's biological activity is nascent, the extensive body of work on its parent compound, erucic acid, provides a critical starting point. Erucic acid, found in high concentrations in rapeseed and mustard seed oils, has been studied for its effects on lipid metabolism and its historical association with myocardial lipidosis in animal models.[6] However, recent research has also begun to explore the potential beneficial properties of erucic acid and its derivatives, including anti-inflammatory and cytotoxic activities.[6] This guide will synthesize these findings to build a comprehensive picture of this compound's potential biological roles.

Known and Potential Biological Activities of this compound

Based on available literature, the biological activities of this compound can be categorized into several key areas. It is important to note that some of these activities are inferred from studies on structurally related compounds.

Modulation of Lipid Metabolism

The primary biological role of erucic acid, and by extension, its ethyl ester, is linked to lipid metabolism.

-

Inhibition of Fatty Acid Oxidation: Erucic acid has been shown to be a poor substrate for mitochondrial β-oxidation, particularly in cardiac tissue. Its metabolism can lead to the formation of erucoyl-CoA, which can inhibit the oxidation of other fatty acids. This competitive inhibition can result in the accumulation of lipids in tissues like the heart and liver.

-

Gene Expression Regulation: Studies on erucic acid in animal models have demonstrated its ability to alter the expression of genes involved in lipid homeostasis. High doses of erucic acid have been shown to downregulate genes related to lipolysis and β-oxidation, while upregulating genes involved in triglyceride synthesis.[7] This suggests a potential role for this compound in modulating the transcriptional control of lipid metabolism, possibly through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).

Anti-Inflammatory Effects

While direct evidence for this compound is limited, studies on other long-chain fatty acids and their ethyl esters suggest a potential for anti-inflammatory activity.[2]

-

Modulation of Inflammatory Pathways: Fatty acids can influence inflammatory responses by altering cell membrane composition, which in turn affects signaling cascades.[8] Key inflammatory pathways that could be modulated by long-chain fatty acids include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Research on other ethyl esters, such as ethyl caffeate, has demonstrated the inhibition of NF-κB activation and its downstream targets like iNOS and COX-2.[9][10]

Antioxidant Properties

The potential antioxidant activity of this compound is an area of interest, although direct studies are lacking.

-

Inferred Antioxidant Capacity: Some studies on erucic acid have suggested antioxidant properties at lower concentrations.[6] Furthermore, the general ability of fatty acids to influence cellular redox status by modulating membrane properties and interacting with antioxidant enzymes warrants investigation for this compound.

Anti-Cancer Potential

Preliminary research on erucic acid and other fatty acid derivatives has indicated potential cytotoxic effects against certain cancer cell lines.

-

Induction of Apoptosis: Erucic acid has been shown to induce apoptosis in some cancer cells, potentially through mechanisms involving the generation of reactive oxygen species and mitochondrial dysfunction.[11] Ethyl acetate extracts of certain plants containing various fatty acids and other compounds have also demonstrated selective cytotoxicity against cancer cells.[12]

Proposed Mechanisms of Action: A Deeper Dive

Elucidating the precise molecular mechanisms of this compound requires further dedicated research. However, based on the activities of related compounds, we can propose several key signaling pathways that may be involved.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism, inflammation, and cellular differentiation.[13][14] Fatty acids and their derivatives are natural ligands for PPARs.

-

PPARα and Lipid Catabolism: PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver and heart. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and β-oxidation. It is plausible that this compound or its metabolite, erucic acid, could act as a modulator of PPARα activity, potentially contributing to the observed effects on lipid metabolism.

-

PPARγ and Inflammation/Adipogenesis: PPARγ is involved in adipocyte differentiation and has anti-inflammatory properties. Ligand activation of PPARγ can inhibit the expression of pro-inflammatory genes. Investigating the interaction of this compound with PPARγ could reveal mechanisms for its potential anti-inflammatory effects.

Diagram: Proposed Interaction of this compound with PPAR Signaling

Caption: Proposed mechanism of this compound modulating gene expression via PPAR signaling.

Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling cascades are central to the inflammatory response.

-

NF-κB Pathway: The transcription factor NF-κB controls the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[15] Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory compounds. Studies on ethyl caffeate show that it can suppress NF-κB activation without affecting the upstream signaling events of IκB degradation, suggesting a direct interference with NF-κB's ability to bind DNA.[9][10] A similar mechanism could be explored for this compound.

-

MAPK Pathway: The MAPK family (including ERK, JNK, and p38) regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[16][17] The activation of these kinases is often upstream of inflammatory gene expression. While some studies on other ethyl esters show no effect on MAPK activation,[9] the complexity of these pathways warrants a thorough investigation in the context of this compound.

Diagram: Potential Modulation of NF-κB and MAPK Pathways by this compound

Caption: Hypothetical inhibition of inflammatory pathways by this compound.

Experimental Protocols for Investigating this compound's Biological Activity

To further elucidate the biological activities and mechanisms of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Cell-Based Assays

-

Cell Viability and Cytotoxicity Assay:

-

Cell Lines: Select relevant cell lines, such as macrophages (e.g., RAW 264.7) for inflammation studies, hepatocytes (e.g., HepG2) for lipid metabolism, and various cancer cell lines.

-

Treatment: Culture cells to 70-80% confluency and treat with a range of this compound concentrations for 24, 48, and 72 hours.

-

Assessment: Use MTT or WST-1 assays to determine cell viability. For cytotoxicity, LDH release assays can be employed.

-

-

Anti-Inflammatory Activity Assay:

-

Model: Induce inflammation in macrophages (e.g., RAW 264.7) using lipopolysaccharide (LPS).

-

Treatment: Pre-treat cells with this compound for 1-2 hours before LPS stimulation.

-

Analysis:

-

Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Production: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

-

Gene Expression: Analyze the mRNA levels of iNOS, COX-2, and pro-inflammatory cytokines using RT-qPCR.

-

-

-

Western Blot Analysis for Signaling Pathways:

-

Protein Extraction: Lyse treated cells to extract total protein.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65 NF-κB, IκBα, ERK, JNK, p38, and PPARs).

-

Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Data Presentation: Summary of Expected Quantitative Data

| Assay | Parameter Measured | Expected Outcome with this compound | Control Groups |

| Cell Viability (MTT) | % Cell Viability | Dose-dependent decrease (if cytotoxic) | Vehicle control |

| Anti-Inflammation (Griess) | Nitric Oxide (µM) | Dose-dependent decrease | Vehicle control, LPS only |

| Anti-Inflammation (ELISA) | Cytokine levels (pg/mL) | Dose-dependent decrease | Vehicle control, LPS only |

| Gene Expression (RT-qPCR) | Fold change in mRNA levels | Downregulation of pro-inflammatory genes | Vehicle control, LPS only |

| Western Blot | Protein expression/phosphorylation | Altered levels of key signaling proteins | Vehicle control, Stimulus only |

Future Directions and Conclusion

The exploration of this compound's biological activity is a promising field of research. While much of the current understanding is extrapolated from studies on erucic acid and other fatty acid ethyl esters, these inferences provide a strong foundation for future investigations. Key areas for future research include:

-

Direct Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

-

In Vivo Studies: Validating the in vitro findings in animal models of inflammation, metabolic disorders, and cancer.

-

Structure-Activity Relationship Studies: Investigating how the esterification of erucic acid to this compound alters its biological activity compared to the free fatty acid.

-

Metabolomic and Proteomic Analyses: Employing "omics" approaches to gain a comprehensive, unbiased understanding of the cellular changes induced by this compound.[18][19][20][21]

References

-

This compound - Chem-Impex.

-

Buy this compound | 37910-77-3 - Smolecule.

-

Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC - PubMed Central.

-

MITOGEN ACTIVATED PROTEIN KINASE (MAPK) MEDIATES NON-GENOMIC PATHWAY OF ESTROGEN ON T CELL CYTOKINE PRODUCTION FOLLOWING TRAUMA-HEMORRHAGE - PMC - NIH.

-

Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - NIH.

-

Ethyl Caffeate Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - MDPI.

-

Long-chain fatty acids and inflammation - PubMed.

-

This compound | C24H46O2 | CID 5364508 - PubChem - NIH.

-

Ethyl Caffeate Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - PubMed.

-

Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC.

-

This compound | CAS 37910-77-3 | SCBT - Santa Cruz Biotechnology.

-

Targeting PPARs Signaling Pathways in Cardiotoxicity by Natural Compounds - PubMed.

-

Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - ResearchGate.

-

37910-77-3, this compound Formula - ECHEMI.

-

Ethyl docos-13-enoate (this compound) | Biochemical Assay Reagent | MedChemExpress.

-

Super Omega-3 TG 180 Cápsulas com selo IFOS - Essential Nutrition.

-

Anti-cancer Effect of the Ethyl Acetate Fraction from Opuntiahumifusa on A-549 Human Lung Cancer Cells - Science and Education Publishing.

-

Biophysical modeling indicates a high affinity of ethyl esters of omega-3 polyunsaturated fatty acids to the enzymes of… - OUCI.

-

Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC.

-

Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed.

-

Fatty acid ethyl ester synthase inhibition ameliorates ethanol-induced Ca2+-dependent mitochondrial dysfunction and acute pancreatitis - PMC - PubMed Central.

-

Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed.

-

High Levels of Erucic Acid Cause Lipid Deposition, Decreased Antioxidant and Immune Abilities via Inhibiting Lipid Catabolism and Increasing Lipogenesis in Black Carp (Mylopharyngodon piceus) - PMC - NIH.

-

Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PubMed.

-

Ethyl gallate suppresses proliferation and invasion in human breast cancer cells via Akt-NF-κB signaling - PubMed.

-

Ethyl Ferulate Suppresses Esophageal Squamous Cell Carcinoma Tumor Growth Through Inhibiting the mTOR Signaling Pathway - PMC - NIH.

-

Rapid Activation of Nuclear Factor-κB by 17β-Estradiol and Selective Estrogen Receptor Modulators: Pathways Mediating Cellular Protection - NIH.

-

Dose-response effect on cell proliferation and toxicity of the ethyl... - ResearchGate.

-

Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP - NIH.

-

Estrogen Modulates NFκB Signaling by Enhancing IκBα Levels and Blocking p65 Binding at the Promoters of Inflammatory Genes via Estrogen Receptor-β - NIH.

-

NF-κB Signaling | NF-kappaB Pathway - Selleck Chemicals.

-

This compound - Chem-Impex.

-

PPARs as determinants of the estrogen receptor lineage: use of synthetic lethality for the treatment of estrogen receptor-negative breast cancer - NIH.

-

In Vivo Biological Activity of Rocket Extracts (Eruca Vesicaria Subsp. Sativa (Miller) Thell) and Sulforaphane - PubMed.

-

Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - NIH.

-

Integration of proteomic and metabolomic analyses: New insights for mapping informal workers exposed to potentially toxic elements - PMC - PubMed Central.

-

In Vitro and in Vivo antioxidant activity of ethyl acetate extraction of purple rice - PubMed.

-

Addition of ferulic acid, ethyl ferulate, and feruloylated monoacyl- And diacylglycerols to salad oils and frying oils - ResearchGate.

-

Fusion of metabolomics and proteomics data for biomarkers discovery: case study on the experimental autoimmune encephalomyelitis - PMC - PubMed Central.

-

In Vitro and In Silico Biological Activities Investigation of Ethyl Acetate Extract of Rubus ulmifolius Schott Leaves Collected in Algeria - MDPI.

-

This compound CAS # 37910-77-3 - AccuStandard.

-

Untargeted Metabolomics by Using UHPLC–ESI–MS/MS of an Extract Obtained with Ethyl Lactate Green Solvent from Salvia rosmarinus - MDPI.

-

Metabolomics Combined with Proteomics Provide a Novel Interpretation of the Changes in Flavonoid Glycosides during White Tea Processing - MDPI.

-

Ethyl Caffeate Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - MDPI.

-

Proteomics and metabolomics profiling of meat exudate to determine the impact of postmortem aging on oxidative stability of beef muscles - PubMed.

Sources

- 1. Stronger together: Ethylene, jasmonic acid, and MAPK signaling pathways synergistically induce camalexin synthesis for plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 37910-77-3 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C24H46O2 | CID 5364508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High Levels of Erucic Acid Cause Lipid Deposition, Decreased Antioxidant and Immune Abilities via Inhibiting Lipid Catabolism and Increasing Lipogenesis in Black Carp (Mylopharyngodon piceus) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-chain fatty acids and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting PPARs Signaling Pathways in Cardiotoxicity by Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. MITOGEN ACTIVATED PROTEIN KINASE (MAPK) MEDIATES NON-GENOMIC PATHWAY OF ESTROGEN ON T CELL CYTOKINE PRODUCTION FOLLOWING TRAUMA-HEMORRHAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Integration of proteomic and metabolomic analyses: New insights for mapping informal workers exposed to potentially toxic elements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fusion of metabolomics and proteomics data for biomarkers discovery: case study on the experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Proteomics and metabolomics profiling of meat exudate to determine the impact of postmortem aging on oxidative stability of beef muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of ethyl erucate in different organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl Erucate in Organic Solvents

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a cornerstone of formulation, synthesis, and analytical development. This compound (ethyl (Z)-docos-13-enoate), a long-chain fatty acid ester, is a molecule of increasing interest across multiple industries, from pharmaceuticals and cosmetics to biodegradable materials.[1][2] Its function as an emollient, lubricant, and potential vehicle for active pharmaceutical ingredients (APIs) is intrinsically linked to its behavior in various solvent systems.[1][3]

This technical guide provides a deep dive into the solubility of this compound in organic solvents. Moving beyond a simple compilation of data, this document elucidates the theoretical principles governing its solubility, presents available quantitative data, and offers a robust, field-proven experimental protocol for determining solubility in your own laboratory settings. The aim is to equip the reader with both the foundational knowledge and the practical tools necessary to confidently work with this compound.

Molecular Profile and Physicochemical Properties of this compound

This compound is the ester formed from the condensation of erucic acid and ethanol.[4] Its molecular structure is dominated by a long 22-carbon chain originating from the erucic acid moiety, making it a highly lipophilic and non-polar molecule. This structure is the primary determinant of its solubility characteristics.

Key Physicochemical Properties:

-

IUPAC Name: ethyl (Z)-docos-13-enoate[4]

-

Appearance: Colorless to light yellow, clear liquid[1]

-

Structure: The molecule consists of a long, unsaturated hydrocarbon tail and a polar ester head group. The large non-polar portion dictates its overall low polarity.

Caption: Molecular structure of this compound highlighting its polar ester head and large non-polar tail.

Theoretical Framework: Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between them. The age-old principle of "like dissolves like" serves as a fundamental guideline: non-polar solutes tend to dissolve in non-polar solvents, while polar solutes dissolve in polar solvents.

Given this compound's predominantly non-polar character due to its long hydrocarbon chain, it is expected to be readily soluble in non-polar organic solvents where van der Waals forces (specifically, London dispersion forces) are the primary mode of interaction.[1][6] Conversely, its solubility in highly polar solvents, such as water, is negligible because the strong hydrogen bonding network between water molecules cannot be overcome by the weak interactions offered by the large, hydrophobic this compound molecule.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[7][8] This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from dipolar intermolecular forces.

-

δH: Energy from hydrogen bonds.[8]

Every compound (both solute and solvent) can be assigned these three parameters. The principle is that substances with similar HSP values are likely to be miscible.[8] The "distance" (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [8]

Solubility Profile of this compound

While extensive quantitative public data is limited, a qualitative and semi-quantitative profile can be constructed from available resources and by analogy to similar long-chain esters like oleyl erucate.[9][10]

Table 1: Quantitative and Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Type | Polarity | Expected Solubility | Quantitative Data (at ambient temp.) | Citation |

| Hexane | Non-polar alkane | Very Low | Highly Soluble | 10 mg/mL (as a certified standard) | [11] |

| Toluene | Non-polar aromatic | Low | Highly Soluble | Data not publicly available | - |

| Diethyl Ether | Moderately Polar | Low | Soluble | Data not publicly available | - |

| Acetone | Polar aprotic | Medium | Soluble | Data not publicly available | - |

| Ethanol | Polar protic | High | Sparingly Soluble to Soluble | Data not publicly available | - |

| Methanol | Polar protic | Very High | Sparingly Soluble | Data not publicly available | - |

| Water | Polar protic | Very High | Insoluble | Data not publicly available | - |

Note: The expected solubility is based on theoretical principles and data from structurally similar compounds. For mission-critical applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol for determining solubility is essential. The isothermal shake-flask method is a reliable and widely used technique for measuring the thermodynamic solubility of compounds.[12]

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment

-

This compound (≥95% purity)[1]

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, RI) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a solid or undissolved liquid phase remains after equilibration, confirming saturation. A good starting point is to add approximately 200-500 mg of this compound to 5 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature. Allow the samples to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 4 hours to allow for the separation of the undissolved solute.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC). A series of dilutions may be necessary.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

Caption: Isothermal shake-flask method workflow for determining this compound solubility.

Applications in Research and Drug Development

The solubility profile of this compound is directly relevant to its application:

-

Topical Formulations: As a highly lipophilic substance, this compound is an excellent emollient and solvent for hydrophobic APIs in creams, lotions, and ointments.[1][6] Knowing its solubility in co-solvents like glycols or other esters is critical for creating stable, single-phase formulations.

-

Drug Delivery: Its biocompatibility and ability to dissolve certain APIs make it a candidate for use in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as a component in nanoparticle formulations.[2]

-

Industrial Lubricants: In industrial applications, its miscibility with base oils and other additives is a key parameter for formulating high-performance, biodegradable lubricants.[3]

Conclusion

This compound is a predominantly non-polar, lipophilic ester with high solubility in non-polar organic solvents like hexane and limited solubility in highly polar solvents. The principle of "like dissolves like" and the more advanced Hansen Solubility Parameters provide a robust theoretical framework for predicting its behavior. While publicly available quantitative data is sparse, this guide provides a comprehensive, self-validating experimental protocol for its determination. For professionals in pharmaceutical development and materials science, a thorough understanding and experimental validation of this compound's solubility are indispensable for leveraging its full potential in advanced formulations and applications.

References

-

Title: this compound | C24H46O2 | CID 5364508 Source: PubChem - NIH URL: [Link]

-

Title: Thermophysical Properties of this compound Source: Chemcasts URL: [Link]

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace by Typeset URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

-

Title: Ester Solubility and Preparation Lab Report | PDF Source: Scribd URL: [Link]

-

Title: Solubility of Organic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: Solubility of Ethyl Propanoate in Various Organic Solvents Source: Patsnap Eureka URL: [Link]

-

Title: Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers Source: Diversified Enterprises URL: [Link]

-

Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

-

Title: Hansen solubility parameters Source: Stenutz URL: [Link]

-

Title: Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids Source: Accu Dyne Test URL: [Link]

-

Title: Hansen Solubility Parameters (HSP) | Practical Adhesion Science Source: Prof Steven Abbott URL: [Link]

-

Title: Hansen solubility parameters: a user's handbook Source: ResearchGate URL: [Link]

-

Title: ERUCIC ACID Source: atamankimya.com URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 37910-77-3 [smolecule.com]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound | C24H46O2 | CID 5364508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem-casts.com [chem-casts.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. naturallythinking.com [naturallythinking.com]

- 11. accustandard.com [accustandard.com]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to the Thermophysical Properties of Pure Ethyl Erucate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl erucate (C24H46O2), the ethyl ester of erucic acid, is a long-chain fatty acid ester with growing significance across the pharmaceutical, cosmetic, and food industries.[1] Its function as an emollient, lubricant, and potential drug delivery vehicle is intrinsically linked to its thermophysical properties.[1] This technical guide provides a comprehensive overview of the core thermophysical characteristics of pure this compound, offering researchers and formulation scientists a foundational understanding for its application. We will delve into the experimental methodologies for determining these properties, the underlying scientific principles, and present available data in a clear, comparative format. This document is designed to be a self-validating resource, grounding all claims and protocols in authoritative scientific literature.

Introduction: The Scientific and Industrial Relevance of this compound

This compound, systematically named ethyl (Z)-docos-13-enoate, is a monounsaturated omega-9 fatty acid ester.[2] Its long carbon chain imparts unique physical characteristics, such as high viscosity and excellent solubility in organic matrices, making it a valuable ingredient in various formulations.[1][3] In the pharmaceutical and cosmetic sectors, it is prized for its emollient and skin-conditioning properties, contributing to the texture and moisture-retaining capabilities of topical products.[1] Furthermore, its potential role in the development of biodegradable materials and as a food additive is under active investigation.[1] A thorough understanding of its thermophysical properties is paramount for optimizing its performance in these applications, from ensuring product stability to predicting its behavior in biological systems.

Molecular and Physical Identification:

| Property | Value | Source |

| Molecular Formula | C24H46O2 | [1][2][4] |

| Molecular Weight | 366.62 g/mol | [1][2][4] |

| CAS Number | 37910-77-3 | [1][2][4][5] |

| IUPAC Name | ethyl (Z)-docos-13-enoate | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

Synthesis and Purification of this compound

The accurate determination of thermophysical properties necessitates a high-purity sample. The primary method for synthesizing this compound is through the Fischer esterification of erucic acid with ethanol, typically in the presence of an acid catalyst.

General Synthesis Protocol (Fischer Esterification):

-

Reactant Preparation: Erucic acid and a molar excess of anhydrous ethanol are combined in a round-bottom flask.

-

Catalyst Addition: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.

-

Reaction Conditions: The mixture is refluxed, typically at the boiling point of ethanol, to drive the equilibrium towards the formation of the ester. The water produced during the reaction is often removed using a Dean-Stark apparatus to improve the yield.

-

Work-up and Purification:

-

The reaction mixture is cooled and neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The crude this compound is then purified, commonly by vacuum distillation, to remove unreacted starting materials and byproducts.[6][7]

-

Purity Assessment: The purity of the final product is critical and should be assessed using techniques such as Gas Chromatography (GC) to ensure a minimum purity of 95% or higher for accurate thermophysical measurements.[1]

Visualizing the Synthesis and Purification Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Core Thermophysical Properties

This section details the key thermophysical properties of pure this compound, presenting available data and outlining the standard experimental methodologies for their determination.

Density

Density is a fundamental property that influences fluid dynamics and is crucial for formulation development. For fatty acid esters, density generally decreases with increasing temperature.[8][9][10]

Available Data:

| Temperature (°C) | Pressure (bar) | Density ( kg/m ³) | Source |

| 25 | 1.01325 | 926.313 | [5] |

| Not Specified | Not Specified | 870 | [1] |

Experimental Protocol: Vibrating Tube Densimetry

This is a highly accurate method for determining the density of liquids.

-

Principle: A U-shaped tube is electronically excited to vibrate at its natural frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the mass, and therefore the density, of the sample.

-

Instrumentation: A digital vibrating tube densitometer.

-

Procedure: a. Calibrate the instrument with two standards of known density (e.g., dry air and deionized water) at the desired temperature. b. Inject the pure this compound sample into the measurement cell, ensuring no air bubbles are present. c. Allow the sample to reach thermal equilibrium. d. Record the oscillation period and use the instrument's software to calculate the density. e. Clean the cell thoroughly with appropriate solvents (e.g., ethanol, acetone) before the next measurement.

Causality Behind Experimental Choices: The vibrating tube method is chosen for its high precision, small sample volume requirement, and wide temperature and pressure range capabilities.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving lubrication and texture modification. The viscosity of fatty acid esters is highly dependent on temperature, decreasing as temperature increases.[8][9][10]

Available Data:

| Temperature (°C) | Pressure (bar) | Dynamic Viscosity (cP) | Source |

| 25 | 1.01325 | 0 | [5] |

(Note: The value of 0 cP from the source is likely a placeholder or an error, as all liquids have a non-zero viscosity. Further experimental data is required for a comprehensive understanding.)

Experimental Protocol: Rotational Viscometry

-

Principle: This method measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is proportional to this torque.

-

Instrumentation: A rotational viscometer with a temperature-controlled sample chamber.

-

Procedure: a. Select an appropriate spindle and rotational speed based on the expected viscosity of the this compound. b. Calibrate the instrument with a standard viscosity fluid. c. Place a known volume of the sample in the temperature-controlled chamber and allow it to equilibrate. d. Immerse the spindle in the sample to the correct depth. e. Start the rotation and record the torque reading once it has stabilized. f. Calculate the dynamic viscosity using the instrument's calibration constants.

Visualizing the Viscosity Measurement Workflow:

Caption: Experimental workflow for rotational viscometry.

Specific Heat Capacity

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. It is a crucial parameter for thermal modeling and process design.

Available Data:

| Temperature (°C) | Pressure (bar) | Specific Heat Capacity (kJ/kg·K) | Source |

| 25 | 1.01325 | 1.5791 | [5] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure: a. Perform a baseline run with empty sample and reference pans. b. Accurately weigh a small amount of pure this compound into a sample pan and seal it. c. Place the sample pan and an empty reference pan into the DSC cell. d. Heat the sample and reference at a constant rate over the desired temperature range. e. Record the heat flow as a function of temperature. f. The specific heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

Trustworthiness of the Protocol: The use of a known standard for calibration ensures the accuracy and self-validation of the measurements.

Thermal Conductivity

Thermal conductivity is the property of a material to conduct heat. It is important for heat transfer calculations in processing and storage.

Available Data:

No specific experimental data for the thermal conductivity of pure this compound was found in the initial search. This represents a data gap that requires further experimental investigation.

Experimental Protocol: Transient Hot-Wire Method

-

Principle: A thin platinum wire immersed in the liquid is heated by a step-wise electric current. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding fluid.

-

Instrumentation: A transient hot-wire thermal conductivity analyzer.

-

Procedure: a. Calibrate the instrument with a fluid of known thermal conductivity. b. Fill the measurement cell with the pure this compound sample. c. Apply a voltage step to the wire and record the temperature rise as a function of time. d. The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.

Other Key Properties

Boiling Point: The normal boiling point is reported as 229.5 °C.[5] Another source indicates a boiling point of 232 - 234 °C at a reduced pressure of 8.5 mmHg.[1]

Melting Point: The melting point is reported as 34 °C.[5]

Surface Tension: At 25 °C and 1.01325 bar, the surface tension is reported as 0.021492 N/m.[5]

Refractive Index: A refractive index of 1.450 has been reported.[1][11]

Summary of Thermophysical Properties

The following table summarizes the available thermophysical data for pure this compound.

| Property | Value | Conditions | Source |

| Density | 926.313 kg/m ³ | 25 °C, 1.01325 bar | [5] |

| 870 kg/m ³ | Not Specified | [1] | |

| Dynamic Viscosity | 0 cP* | 25 °C, 1.01325 bar | [5] |

| Specific Heat Capacity | 1.5791 kJ/kg·K | 25 °C, 1.01325 bar | [5] |

| Normal Boiling Point | 229.5 °C | 1.01325 bar | [5] |

| Boiling Point | 232 - 234 °C | 8.5 mmHg | [1] |

| Melting Point | 34 °C | Not Specified | [5] |

| Surface Tension | 0.021492 N/m | 25 °C, 1.01325 bar | [5] |

| Refractive Index | 1.450 | Not Specified | [1][11] |

*As noted previously, this value is likely erroneous and requires experimental verification.

Conclusion and Future Outlook

This technical guide has synthesized the available data on the thermophysical properties of pure this compound and outlined standard, reliable methodologies for their experimental determination. While some fundamental properties have been reported, there are clear gaps in the literature, particularly concerning temperature-dependent viscosity and thermal conductivity data. For researchers and drug development professionals, obtaining accurate, temperature-dependent data for these properties is crucial for the successful formulation and application of this compound. Future work should focus on systematic experimental studies to populate these data gaps, leading to a more complete understanding of this versatile fatty acid ester.

References

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

Pratas, M. J., et al. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. Journal of Chemical & Engineering Data, 55(10), 4415-4423. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Pratas, M. J., et al. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Li, Y., et al. (2018). Study on isobaric specific heat capacity of ethyl octanoate under high pressure across 313-453 K. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). Electronic Supplementary Information for Part A: Synthetic procedures. Retrieved from [Link]

-

Yang, Z., et al. (2020). Viscosity and density of pure ethyl decanoate vary with the increasing of temperature in EMD simulations with different FFs and corresponding AREs. ResearchGate. Retrieved from [Link]

-

David-Ortiz, M. A., et al. (2021). Influence of ethyl cellulose in a multicomponent mixture (sorbitan monopalmitate-vegetable oils) on physicochemical properties of organogels. ResearchGate. Retrieved from [Link]

-

HNS-MS. (n.d.). Ethyl Acetate. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of ethyl isobutyrate. Retrieved from [Link]

-

Fareleira, J. M. N. A., et al. (2002). Viscosity of ethyl lactate. ResearchGate. Retrieved from [Link]

-

Wójtowicz, A., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 9(11), 1993. Retrieved from [Link]

-

Wójtowicz, A., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. Retrieved from [Link]

-

Pinto, B. A. S., et al. (2022). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances, 12(4), 2065-2073. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C24H46O2 | CID 5364508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 37910-77-3 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. chem-casts.com [chem-casts.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. labproinc.com [labproinc.com]

An In-Depth Technical Guide to Ethyl Erucate for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Executive Summary

Ethyl erucate, the ethyl ester of erucic acid, is a long-chain fatty acid ester with significant potential across various scientific and industrial domains. While traditionally utilized in the cosmetics industry for its emollient properties, its unique physicochemical characteristics are drawing increasing attention from researchers, particularly in the fields of drug delivery and materials science. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical identity, synthesis protocols, key applications, and critical safety considerations. For drug development professionals, understanding its role as a vehicle for lipophilic active pharmaceutical ingredients (APIs) and its toxicological profile, inherited from its parent fatty acid, is paramount for leveraging its benefits while mitigating risks.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is systematically identified by its CAS number, molecular formula, and IUPAC name, which together provide an unambiguous chemical description.

Core Identifiers

The primary identifiers for this compound are summarized below. It is noteworthy that multiple CAS numbers may be encountered in literature and databases, though 37910-77-3 is the most prevalently cited.

| Identifier | Value | Source(s) |

| Primary CAS Number | 37910-77-3 | [1][2][3][4][5][6][7] |

| Secondary CAS Number | 6045-37-0 | [1][8] |

| IUPAC Name | ethyl (Z)-docos-13-enoate | [1] |

| Molecular Formula | C₂₄H₄₆O₂ | [1][2][3][5] |

| Synonyms | Erucic acid ethyl ester, Ethyl (13Z)-docosenoate, cis-13-Docosenoic acid ethyl ester | [1][2][4] |

| SMILES | CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC | [1] |

| InChIKey | WFZQLUSOXHIVKL-QXMHVHEDSA-N | [1] |

Molecular Structure

This compound is a monounsaturated omega-9 fatty acid ester. Its structure consists of a 22-carbon chain derived from erucic acid, with a single cis-double bond at the 13th carbon, esterified with an ethyl group. This long, hydrophobic carbon tail is central to its physical properties and applications, particularly its utility as a non-polar solvent and emollient.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound dictate its behavior in various formulations and environments. It is characterized as a liquid at room temperature with a high boiling point.

| Property | Value | Source(s) |

| Molecular Weight | 366.6 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][4] |

| Boiling Point | 232 - 234 °C @ 8.5 mmHg | [2][4] |

| Melting Point | 34 °C | [3][8] |

| Density | ~0.870 g/cm³ @ 20 °C | [2][3] |

| Refractive Index | 1.450 - 1.457 | [2][3] |

| Purity | ≥ 95% (by GC) is commonly available commercially | [2][4] |

Synthesis and Characterization

This compound is most commonly synthesized via the Fischer esterification of erucic acid with ethanol. This acid-catalyzed reaction is a cornerstone of organic chemistry and can be adapted for both laboratory and industrial-scale production.

Core Synthesis Pathway: Fischer Esterification

The reaction involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The subsequent elimination of a water molecule yields the ethyl ester. The process is reversible, and thus experimental conditions are optimized to drive the equilibrium towards the product.

Caption: Fischer Esterification for this compound Synthesis.

Detailed Laboratory Protocol for Synthesis

This protocol describes a self-validating system for the synthesis and purification of this compound. Each step includes a rationale to ensure technical understanding.

Materials:

-

Erucic Acid (1 equivalent)

-

Anhydrous Ethanol (≥10 equivalents, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount, ~2% mol/mol)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Toluene (for azeotropic removal of water, optional)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve erucic acid in a large excess of anhydrous ethanol.

-

Causality: Using excess ethanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

-

Catalysis: Slowly add concentrated sulfuric acid to the solution while stirring.

-

Causality: Sulfuric acid acts as a proton donor (catalyst) to activate the carboxyl group of erucic acid, accelerating the rate of esterification.

-

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile ethanol solvent.

-

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Self-Validation: The cessation of CO₂ evolution confirms that the acidic catalyst and any unreacted erucic acid have been fully neutralized.

-

-

Extraction: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: MgSO₄ is a drying agent that removes trace amounts of water from the non-polar product, which is critical before solvent removal.

-

-

Purification: Filter off the drying agent and remove the excess ethanol via rotary evaporation. The resulting crude product can be further purified by vacuum distillation to yield high-purity this compound.[2]

-

Self-Validation: The purity of the final product should be confirmed by Gas Chromatography (GC) and its structure verified by NMR spectroscopy.[4]

-

Applications in Research and Drug Development

This compound is a versatile compound with applications spanning from analytical chemistry to advanced pharmaceutical formulations.

Role as a Pharmaceutical Excipient and Drug Delivery Vehicle

The most compelling application for drug development professionals is the use of this compound as a specialty excipient.[2] Similar long-chain fatty acid esters like ethyl oleate are well-established as vehicles for lipophilic drugs.[9][10][11]

-

Enhanced Solubility: Many APIs are poorly soluble in water, which limits their bioavailability. This compound can act as a lipid-based solvent to dissolve these compounds, making it suitable for use in oil-based oral formulations or as a vehicle for intramuscular injections.[9]

-

Drug Delivery Systems: It is being investigated for use in creating biodegradable materials and in drug delivery systems such as nanoparticles and microemulsions, which can improve the targeted delivery and stability of certain medications.[2][12]

Caption: Workflow for Lipid-Based Drug Delivery Formulation.

Other Key Applications

-

Cosmetics and Personal Care: It serves as an emollient and skin-conditioning agent, providing a smooth and moisturizing feel in creams and lotions.[2]

-

Analytical Standard: High-purity this compound is used as a certified reference material for analytical techniques like chromatography.[12]

-

Sustainable Materials: Researchers are exploring its potential in the development of biodegradable plastics and materials.[2]

Safety, Toxicology, and Handling

The safety profile of this compound is intrinsically linked to its parent compound, erucic acid.

-

Toxicological Profile: High dietary intake of erucic acid has been associated with myocardial lipidosis (fat accumulation in the heart muscle) in animal studies, specifically in rats.[13] This is a significant consideration for any formulation intended for internal use. While the toxic effects are linked to the free fatty acid, the potential for in-vivo hydrolysis of this compound to erucic acid and ethanol means this risk cannot be disregarded. Consequently, the use of high-erucic acid oils in food is regulated in many regions.[13]

-

Handling: As a chemical reagent, standard laboratory practices should be followed. It is generally considered non-hazardous for transport.[3] However, when supplied as a solution in a flammable solvent like hexane, it must be handled with appropriate precautions for flammable liquids.[7]

-

Storage: It should be stored in a cool, dark place, preferably under an inert atmosphere, to prevent oxidation of the double bond.[4] Commercial sources often recommend storage at temperatures between 0-8 °C.[2]

Conclusion

This compound is a compound of growing scientific interest, transitioning from a niche cosmetic ingredient to a promising tool in advanced materials and pharmaceutical sciences. Its well-defined chemical structure, synthesizability, and unique physicochemical properties make it a valuable asset. For researchers in drug development, its potential as a vehicle for challenging lipophilic APIs is significant. However, this potential must be carefully balanced with a thorough understanding and investigation of the toxicological profile associated with erucic acid. Future research should focus on clarifying the in-vivo metabolic fate of this compound and establishing clear safety thresholds for its use in pharmaceutical formulations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5364508, this compound. Retrieved from [Link].

-

Chemcasts (n.d.). Thermophysical Properties of this compound. Retrieved from [Link].

-

Bao, X., Pollard, M., & Ohlrogge, J. (1998). The Biosynthesis of Erucic Acid in Developing Embryos of Brassica rapa. Plant Physiology, 118(1), 183–190. Retrieved from [Link].

-

Food Standards Australia New Zealand (2003). ERUCIC ACID IN FOOD: A Toxicological Review and Risk Assessment. Technical Report Series No. 21. Retrieved from [Link].

-

Smith, L. A., Lew, P. D., & G. A. (2008). The safety of ethyl oleate is supported by a 91-day feeding study in rats. Food and Chemical Toxicology, 46(5), 1619-1627. Retrieved from [Link].

-

ChemAnalyst (2024). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Pharmaceutical Utility of Ethyl Oleate. Retrieved from [Link].

-

Jinan Future chemical Co.,Ltd (2022). Application of Ethyl Oleate. Retrieved from [Link].

Sources

- 1. This compound | C24H46O2 | CID 5364508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 37910-77-3 | TCI EUROPE N.V. [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. chem-casts.com [chem-casts.com]

- 7. accustandard.com [accustandard.com]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. Introduction, synthesis and application of ethyl oleate_Chemicalbook [chemicalbook.com]

- 11. jnfuturechemical.com [jnfuturechemical.com]

- 12. Buy this compound | 37910-77-3 [smolecule.com]

- 13. foodstandards.gov.au [foodstandards.gov.au]

Toxicological studies of ethyl erucate in vitro

An In-Depth Technical Guide to the In Vitro Toxicological Assessment of Ethyl Erucate

Abstract

This compound (CAS 37910-77-3), the ethyl ester of erucic acid, is a long-chain fatty acid ester increasingly utilized in the cosmetic, pharmaceutical, and food industries for its properties as an emollient, skin-conditioning agent, and lubricant.[1] Given its structural relationship to erucic acid—a compound historically associated with concerns of myocardial lipidosis in animal models—a rigorous and mechanistically informed toxicological evaluation of this compound is imperative.[2] This guide provides a comprehensive framework for the in vitro toxicological assessment of this compound, moving beyond simple endpoint reporting to explain the causal logic behind experimental design. We will detail a multi-tiered testing strategy, from foundational cytotoxicity screening to advanced mechanistic and organ-specific assays, grounded in authoritative protocols and scientific rationale.

Foundational Principle: A Tiered Approach to In Vitro Toxicology

A robust in vitro safety assessment does not rely on a single assay but employs a tiered, integrated strategy. This approach begins with broad assessments of cytotoxicity to establish concentration-response relationships and progresses to more specific assays designed to elucidate the underlying mechanisms of toxicity. This logical progression ensures a comprehensive understanding of a compound's potential hazards.

Caption: Tiered workflow for in vitro toxicological assessment.

Tier 1: Basal Cytotoxicity Assessment

Expertise & Rationale: The initial and most fundamental step is to determine the concentration range over which this compound exerts cytotoxic effects. This establishes the half-maximal inhibitory concentration (IC50), a critical parameter that guides the dose selection for all subsequent, more complex mechanistic assays. The MTT assay is a widely accepted, robust method for this purpose, measuring mitochondrial reductase activity as a proxy for cell viability.[3][4]

Key Experiment: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt into a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay for IC50 Determination

-

Cell Culture: Plate a relevant cell line (e.g., human hepatoma HepG2, human keratinocytes HaCaT) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in the cell culture medium to achieve final concentrations ranging from nanomolar to millimolar levels. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

-

Exposure: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells. Incubate for a standard exposure period (e.g., 24, 48, or 72 hours).

-